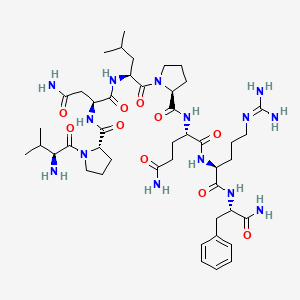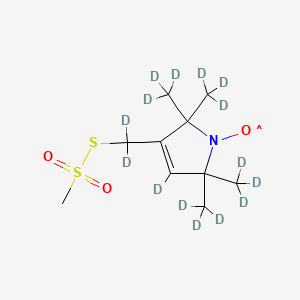
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15” is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical and Chemical Properties Analysis
This compound is a light yellow powder . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml), and Ethanol (15 mg/ml) . It has a melting point of 107-108°C . The compound should be stored in an amber vial, in a -20°C freezer, under an inert atmosphere .Scientific Research Applications
Oxidation of Nauseous Sulfur Compounds
Research into the oxidation of reduced sulfur compounds, such as methanethiol, dimethyl sulfide, and dimethyl disulfide, explores photocatalytic processes for reducing their harmful effects in industrial and water treatment plants. These processes involve the use of TiO2-based materials and alternative photosensitizers for effective oxidation, with implications for environmental remediation and the improvement of air quality in industrial settings (Cantau et al., 2007).
Methane Conversion via Oxidative Methylation
Studies on methane conversion to transportable liquid fuels and chemicals highlight the catalytic methylation of aromatics as a potential route. These processes, termed "oxidative methylation," involve the use of zeolite catalysts and have significant green chemistry implications for utilizing methane, a potent greenhouse gas, more effectively (Adebajo, 2007).
Advances in Analytical Pyrolysis of Soil Organic Matter
The application of analytical pyrolysis techniques to study soil organic matter provides insights into the relationships between organic precursors and soil composition, geographic origins, and soil functions. This research aids in understanding environmental chemistry and the impact of soil on global carbon cycles (Leinweber & Schulten, 1999).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research into supramolecular capsules derived from calixpyrrole components demonstrates the potential for creating molecular capsules with specific functionalities. These structures have applications in nanotechnology and materials science, showcasing the versatility of chemical compounds in designing complex molecular systems (Ballester, 2011).
Mechanism of Action
Target of Action
The primary target of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15, also known as MTSSL, is cysteine residues in proteins . Cysteine residues are amino acids that contain a thiol group, which is a sulfur and hydrogen atom. This thiol group is reactive and can form disulfide bonds, which are crucial for the structure and function of proteins.
Mode of Action
MTSSL is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . It interacts with its targets, the cysteine residues, by forming disulfide bonds. This interaction results in the labeling of the protein with a paramagnetic spin label. This labeling is useful for investigating structural and conformational dynamics of proteins .
Pharmacokinetics
It is known that mtssl is typically used in vitro, meaning it is applied directly to cells or tissues in a controlled environment outside of a living organism . Therefore, its bioavailability, or the extent and rate at which it reaches its target site of action, would be dependent on the experimental conditions.
Result of Action
The result of MTSSL’s action is the labeling of proteins with a paramagnetic spin label. This labeling allows researchers to investigate the structural and conformational dynamics of proteins . For example, it can be used in double electron electron resonance (DEER) spectroscopy experiments, which provide information about the distances and distance distributions between paramagnetic centers in a molecule .
Action Environment
The action, efficacy, and stability of MTSSL are influenced by various environmental factors. For instance, MTSSL is sensitive to light, and it should be stored in conditions protected from light . Additionally, the pH, temperature, and other conditions of the experimental environment can affect the efficiency of MTSSL’s interaction with cysteine residues. Therefore, careful control and monitoring of the experimental conditions are necessary when using MTSSL.
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the reaction of 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) with methanethiosulfonate-d15.", "Starting Materials": ["3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical)", "Methanethiosulfonate-d15"], "Reaction": ["Step 1: Dissolve 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) in a solvent such as dichloromethane or chloroform.", "Step 2: Add Methanethiosulfonate-d15 to the solution and stir for several hours at room temperature.", "Step 3: Remove the solvent by evaporation under reduced pressure.", "Step 4: Purify the product by column chromatography using a suitable solvent system.", "Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS No. |
384342-57-8 |
Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
InChI Key |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
Isomeric SMILES |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
SMILES |
CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Synonyms |
MTSL-d15; MTS-d15; _x000B_2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



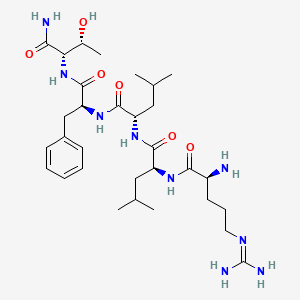

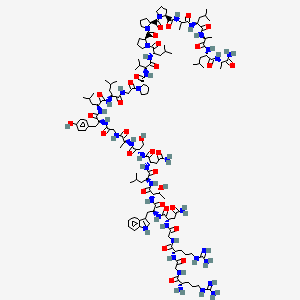

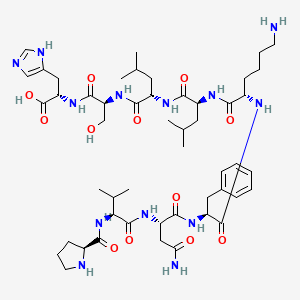


![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)
